molecular formula C21H22ClN3O4 B2362112 2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1251606-88-8

2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2362112
CAS No.: 1251606-88-8
M. Wt: 415.87
InChI Key: DMNOKHIBLXRVKH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with a tert-butyl group and a chloro group. The compound also contains a benzo[d][1,4]dioxin ring, which is another type of aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and various substituents. Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity if it’s intended to be used as a drug .

Properties

IUPAC Name

2-(2-tert-butyl-6-chloro-3-oxoindazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-21(2,3)25-20(27)15-6-4-13(22)10-16(15)24(25)12-19(26)23-14-5-7-17-18(11-14)29-9-8-28-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNOKHIBLXRVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(N1CC(=O)NC3=CC4=C(C=C3)OCCO4)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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